molecular formula C11H16O2 B12553498 Benzene, 1-ethoxy-2-(ethoxymethyl)- CAS No. 143084-72-4

Benzene, 1-ethoxy-2-(ethoxymethyl)-

Cat. No.: B12553498
CAS No.: 143084-72-4
M. Wt: 180.24 g/mol
InChI Key: GJYSABTVMHZQBA-UHFFFAOYSA-N
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Description

Benzene, 1-ethoxy-2-(ethoxymethyl)-: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and an ethoxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethoxy-2-(ethoxymethyl)- typically involves the reaction of benzene with ethyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the ethoxy and ethoxymethyl groups are introduced onto the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where benzene and ethyl alcohol are reacted under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or aluminum chloride can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-ethoxy-2-(ethoxymethyl)- can undergo oxidation reactions to form corresponding phenolic compounds.

    Reduction: Reduction reactions can convert the ethoxy and ethoxymethyl groups into hydroxyl groups.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxylated compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-ethoxy-2-(ethoxymethyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic ethers.

Industry: In the industrial sector, Benzene, 1-ethoxy-2-(ethoxymethyl)- is used in the manufacture of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Benzene, 1-ethoxy-2-(ethoxymethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and ethoxymethyl groups can influence the compound’s binding affinity and specificity towards these targets. The aromatic ring provides a stable framework for these interactions, facilitating various biochemical processes.

Comparison with Similar Compounds

  • Benzene, 1-ethoxy-2-methyl-
  • Benzene, (ethoxymethyl)-
  • Benzene, 1-ethoxy-2-(methoxymethyl)-

Comparison:

  • Benzene, 1-ethoxy-2-methyl- has a methyl group instead of an ethoxymethyl group, which affects its reactivity and applications.
  • Benzene, (ethoxymethyl)- lacks the additional ethoxy group, making it less versatile in certain chemical reactions.
  • Benzene, 1-ethoxy-2-(methoxymethyl)- has a methoxymethyl group, which can alter its chemical properties and potential uses compared to the ethoxymethyl derivative.

Benzene, 1-ethoxy-2-(ethoxymethyl)- stands out due to the presence of both ethoxy and ethoxymethyl groups, providing unique reactivity and a wide range of applications in various fields.

Properties

CAS No.

143084-72-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-ethoxy-2-(ethoxymethyl)benzene

InChI

InChI=1S/C11H16O2/c1-3-12-9-10-7-5-6-8-11(10)13-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

GJYSABTVMHZQBA-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=CC=C1OCC

Origin of Product

United States

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